molecular formula C43H45ClN8O5 B12387255 2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile

2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile

Cat. No.: B12387255
M. Wt: 789.3 g/mol
InChI Key: WBMJNGGUHCHFHY-YTCZSSRZSA-N
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Description

2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[45]decan-2-yl]benzonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as chloro, piperazine, and benzonitrile

Preparation Methods

The synthesis of 2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Involves the replacement of one functional group with another. Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Compared to other similar compounds, 2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile is unique due to its specific combination of functional groups and structural features. Similar compounds include those with piperazine or benzonitrile groups, but they may lack the specific arrangement and additional functional groups present in this compound.

Properties

Molecular Formula

C43H45ClN8O5

Molecular Weight

789.3 g/mol

IUPAC Name

2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile

InChI

InChI=1S/C43H45ClN8O5/c1-27-22-43(26-51(27)32-7-4-29(23-45)36(44)21-32)12-14-47(15-13-43)30-5-2-28(3-6-30)40(55)49-18-16-48(17-19-49)33-24-50(25-33)31-8-9-34-35(20-31)42(57)52(41(34)56)37-10-11-38(53)46-39(37)54/h2-9,20-21,27,33,37H,10-19,22,24-26H2,1H3,(H,46,53,54)/t27-,37?/m0/s1

InChI Key

WBMJNGGUHCHFHY-YTCZSSRZSA-N

Isomeric SMILES

C[C@H]1CC2(CCN(CC2)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5CN(C5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)CN1C9=CC(=C(C=C9)C#N)Cl

Canonical SMILES

CC1CC2(CCN(CC2)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5CN(C5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)CN1C9=CC(=C(C=C9)C#N)Cl

Origin of Product

United States

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